Paullone

Catalog No.
S569868
CAS No.
142273-18-5
M.F
C16H12N2O
M. Wt
248.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paullone

CAS Number

142273-18-5

Product Name

Paullone

IUPAC Name

7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

InChI

InChI=1S/C16H12N2O/c19-15-9-12-10-5-1-3-7-13(10)18-16(12)11-6-2-4-8-14(11)17-15/h1-8,18H,9H2,(H,17,19)

InChI Key

VGMDAWVZNAXVDG-UHFFFAOYSA-N

SMILES

C1C2=C(C3=CC=CC=C3NC1=O)NC4=CC=CC=C24

Synonyms

7,12-Dihydroindolo[3,2-d][1]benzazepin-6(5H)-one; NSC 641166;

Canonical SMILES

C1C2=C(C3=CC=CC=C3NC1=O)NC4=CC=CC=C24

Description

The exact mass of the compound Paullone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 641166. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Supplementary Records. It belongs to the ontological category of indolobenzazepine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Protein Kinase Inhibition:

Paullones are a class of natural products derived from the fungus Penicillium spp. []. Their primary research application lies in their ability to inhibit specific protein kinases, particularly cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3) [, ]. CDKs play a crucial role in cell cycle regulation, while GSK-3 is involved in various cellular processes, including metabolism, survival, and differentiation []. By inhibiting these kinases, paullones can potentially influence various cellular functions and disease states.

Tools for Basic Research and Drug Discovery:

Due to their well-defined chemical structure and readily available commercial forms, paullones have served as valuable tools in basic research for over a decade []. Researchers utilize them to study the specific roles of targeted protein kinases in various biological processes. Additionally, the ability of paullones to modulate these kinases makes them attractive candidates for drug discovery efforts in diseases associated with dysregulated cell cycle and cellular signaling pathways [, ].

Structure-Activity Relationship Studies:

Scientists have conducted extensive research on the structure-activity relationship (SAR) of paullones, aiming to understand how modifications to their chemical structure affect their biological activity and selectivity towards specific protein kinases []. This knowledge is crucial for designing and developing more potent and specific paullone-based drugs with fewer side effects.

Potential Therapeutic Applications:

The potential therapeutic applications of paullones are diverse, encompassing various diseases associated with cell cycle dysregulation and aberrant protein kinase signaling. Some of the areas actively explored include:

  • Cancer: Paullones have been investigated for their potential to inhibit cancer cell proliferation and induce cell death due to their ability to target CDKs, which are critical for cell cycle progression [].
  • Neurodegenerative diseases: GSK-3 inhibition by paullones is being explored as a potential therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's disease, where GSK-3 hyperactivity is implicated in neuronal loss [].
  • Other diseases: Research is ongoing to explore the potential benefits of paullones in various other diseases, including inflammatory disorders, autoimmune diseases, and diabetes [].

Paullone is a member of a class of small molecules known as cyclin-dependent kinase inhibitors. These compounds are characterized by their ability to inhibit various kinases, particularly cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β), which play crucial roles in cell cycle regulation and other cellular processes. The structural framework of paullone includes a bicyclic indole derivative fused with a lactam, making it a unique scaffold for medicinal chemistry applications.

That facilitate the synthesis of various derivatives. The most notable reaction is the Fischer indole synthesis, which is used to prepare paullone derivatives from arylhydrazines and ketones. This reaction typically involves:

  • Formation of Indole: Arylhydrazines react with ketones to form the indole structure.
  • Lactam Formation: The indole then undergoes cyclization to form the lactam ring, yielding the final paullone structure.

Additionally, modifications can be made at various positions on the paullone scaffold, such as the 2-, 3-, 4-, 9-, and 11-positions, to enhance biological activity or alter pharmacokinetic properties .

Paullone exhibits significant biological activity, primarily as an inhibitor of cyclin-dependent kinases and glycogen synthase kinase-3 beta. Research indicates that:

  • Cyclin-Dependent Kinase Inhibition: Paullones have been shown to inhibit CDK1/cyclin B complexes, which are critical for cell cycle progression. This inhibition can lead to cell cycle arrest and potential apoptosis in cancer cells .
  • Antitumor Activity: Certain derivatives of paullone demonstrate noteworthy antitumor effects, with growth inhibition concentrations (GI50) ranging from 1 to 10 micromolar in various cancer cell lines .
  • Neuroprotective Potential: Due to their kinase inhibition properties, paullones are also being explored for potential therapeutic applications in neurodegenerative disorders .

The synthesis of paullone and its derivatives can be achieved through several methods:

  • Fischer Indole Synthesis: This classical method involves the reaction of arylhydrazines with ketones under acidic conditions.
  • Concise Synthetic Routes: Recent advancements have introduced more efficient synthetic pathways that minimize the need for extensive purification steps, such as chromatography-free methods .
  • Modification Techniques: Substitutions at various positions on the paullone structure can be accomplished through reactions with alkyl halides or other electrophiles, allowing for tailored biological activity .

Paullone has several applications in medicinal chemistry and pharmacology:

  • Cancer Therapy: Its role as a CDK inhibitor positions it as a candidate for developing anticancer drugs.
  • Neurodegenerative Disease Treatment: The compound's ability to inhibit GSK-3β suggests potential applications in treating diseases like Alzheimer's and other neurodegenerative conditions .
  • Research Tool: Paullones are frequently used in laboratory settings to study cell cycle regulation and signaling pathways.

Studies have demonstrated that paullones interact with various biological targets beyond CDKs and GSK-3β:

  • Binding Affinity: Alsterpaullone, a potent derivative, competes with ATP for binding to GSK-3β, highlighting its mechanism of action .
  • Cellular Effects: In vitro studies have shown that paullones induce differentiation in leukemia cell lines and can modulate apoptotic pathways .

Paullone belongs to a broader family of compounds known for their kinase inhibitory activities. Here are some similar compounds:

CompoundStructure TypeKey ActivityUnique Features
KenpaulloneIndolo[3,2-d]benzazepine derivativeCDK inhibitorEnhanced solubility
AlsterpaulloneModified paullonePotent GSK-3β inhibitorHigher potency than other derivatives
FlavopiridolFlavonoid derivativeCDK inhibitorFirst CDK inhibitor in clinical trials
RoscovitinePurine derivativeSelective CDK inhibitorSelectivity towards CDK2

Paullone stands out due to its specific structural features that allow for selective inhibition of multiple kinases while exhibiting lower toxicity profiles compared to other kinase inhibitors.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

248.094963011 g/mol

Monoisotopic Mass

248.094963011 g/mol

Heavy Atom Count

19

Wikipedia

Paullone

Dates

Modify: 2023-07-17

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